4,4,5,5,5-Pentafluoro-2-methylpentanoic acid
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Overview
Description
4,4,5,5,5-Pentafluoro-2-methylpentanoic acid is a fluorinated organic compound with the molecular formula C6H7F5O2 It is characterized by the presence of five fluorine atoms attached to a pentanoic acid backbone, making it a highly fluorinated carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 2-methylpentanoic acid using fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like sulfur tetrafluoride (SF4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5,5-Pentafluoro-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols or aldehydes.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
4,4,5,5,5-Pentafluoro-2-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of fluorinated drugs.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoro-2-methylpentanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
- 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid
- 4,4,5,5,5-Pentafluoro-1-pentanol
Comparison: 4,4,5,5,5-Pentafluoro-2-methylpentanoic acid is unique due to its specific fluorination pattern and the presence of a methyl group at the second position. This structural difference can result in distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the methyl group can influence the compound’s steric hindrance and electronic effects, affecting its behavior in chemical reactions .
Properties
CAS No. |
403615-96-3 |
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Molecular Formula |
C6H7F5O2 |
Molecular Weight |
206.11 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoro-2-methylpentanoic acid |
InChI |
InChI=1S/C6H7F5O2/c1-3(4(12)13)2-5(7,8)6(9,10)11/h3H,2H2,1H3,(H,12,13) |
InChI Key |
UDQCSCVIYSABCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(F)(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
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